cis-Tetrahydrofuran-3,4-diol

Catalog No.
S567756
CAS No.
4358-64-9
M.F
C4H8O3
M. Wt
104.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Tetrahydrofuran-3,4-diol

CAS Number

4358-64-9

Product Name

cis-Tetrahydrofuran-3,4-diol

IUPAC Name

(3R,4S)-oxolane-3,4-diol

Molecular Formula

C4H8O3

Molecular Weight

104.1 g/mol

InChI

InChI=1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4+

InChI Key

SSYDTHANSGMJTP-ZXZARUISSA-N

SMILES

C1C(C(CO1)O)O

Synonyms

(3R,4S)-Tetrahydrofuran-3,4-diol; (3S,4R)-Tetrahydrofuran-3,4-diol; Erythritan; Erythritol-1,4-anhydride; cis-3,4-Dihydroxyoxolane; cis-3,4-Dihydroxytetrahydrofuran; cis-Oxolane-3,4-diol; cis-Tetrahydrofuran-3,4-diol; meso-3,4-Dihydroxytetrahydrofura

Canonical SMILES

C1C(C(CO1)O)O

Isomeric SMILES

C1[C@H]([C@H](CO1)O)O

The exact mass of the compound cis-Tetrahydrofuran-3,4-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 295602. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

cis-Tetrahydrofuran-3,4-diol (CAS 4358-64-9), commonly known as 1,4-anhydroerythritol, is a cyclic vicinal diol characterized by its rigid tetrahydrofuran core and stereospecific cis-hydroxyl groups. In industrial and laboratory procurement, it is primarily sourced as a pre-organized chiral building block for nucleoside analog synthesis, a universal solid support linker for oligonucleotide manufacturing, and a high-affinity chelating agent for borate and silicate complexes. Unlike flexible acyclic polyols, its locked furanose-like geometry minimizes entropic penalties during complexation and cyclization reactions, making it a critical raw material for processes requiring precise syn-periplanar spatial arrangements [1].

Substituting cis-Tetrahydrofuran-3,4-diol with its trans-isomer, acyclic diols (like meso-erythritol or ethylene glycol), or pyranose derivatives leads to immediate process failures in targeted applications. The trans-isomer cannot form the necessary 5-membered cyclic chelates or acetals due to its anti-periplanar hydroxyl orientation, rendering it useless for borate/silicate complexation or ribose-mimetic drug design. Acyclic diols lack the rigid ring structure, resulting in high entropic penalties that drastically slow down transesterification rates—such as in oligonucleotide cleavage—and reduce the stability of coordination complexes. Furthermore, pyranose sugars entirely fail to react with silicic acid to form soluble complexes under conditions where this furanose-based cis-diol achieves complete conversion [1].

Accelerated Oligonucleotide Cleavage via Pre-organized Syn-Periplanar Geometry

In automated solid-phase oligonucleotide synthesis, universal linkers must be cleaved efficiently to release the product. When cis-Tetrahydrofuran-3,4-diol is used as the universal support, its locked syn-periplanar conformation reduces the distance between the 2-O and P(V) atoms. This structural pre-organization significantly increases the rate of phosphodiester hydrolysis compared to flexible acyclic 1,2-diol linkers, resulting in 100% clean cleavage with no detectable 3'-phosphorylated byproducts[1].

Evidence DimensionEfficiency and rate of 3'-dephosphorylation/strand cleavage
Target Compound DataYields 100% clean cleavage with no detectable 3'-phosphorylated byproducts.
Comparator Or BaselineAcyclic 1,2-diol linkers (e.g., ethylene glycol derivatives)
Quantified DifferenceThe rigid furanose ring locks the C-O bonds in a syn-periplanar conformation, drastically accelerating phosphodiester hydrolysis compared to flexible acyclic linkers.
ConditionsConcentrated aqueous ammonium hydroxide treatment at room temperature to 55 °C.

Procuring this specific cis-diol for solid supports ensures rapid, complete release of synthesized oligonucleotides, preventing the degradation of sensitive modified bases during prolonged deprotection.

Exclusive Formation of Soluble Pentacoordinate Silicate Complexes

The formation of stable silicate complexes is highly dependent on ligand geometry. cis-Tetrahydrofuran-3,4-diol readily reacts with basic silicic acid to form soluble pentacoordinate silicate complexes, confirmed by distinct 29Si NMR resonances at approximately -100 ppm. In contrast, pyranose sugars remain entirely stable and unreactive under identical conditions, while acyclic monohydroxy compounds and trans-diols form insoluble gels [1].

Evidence DimensionFormation of stable, soluble silicate chelates
Target Compound DataReadily forms soluble pentacoordinate silicate complexes (29Si NMR at ~ -100 ppm).
Comparator Or BaselinePyranose sugars and monohydroxy/trans-diol compounds
Quantified DifferencePyranose sugars remain unreactive, and acyclic/trans-diols form insoluble gels, whereas the cis-furanose diol achieves complete conversion to the soluble chelate.
ConditionsAqueous solution with basic silicic acid at pH ~12.

For manufacturers of specialized silicon or boron-based formulations, this compound maintains solubility and stability where standard sugars or trans-diols cause precipitation.

Stereospecificity in Ribofuranose-Mimetic Drug Scaffolding

In the synthesis of antiviral and anticancer nucleoside analogs, the furanose ring serves as the critical structural backbone. cis-Tetrahydrofuran-3,4-diol provides the exact cis-diol stereochemistry required to mimic the natural RNA/DNA sugar backbone, lacking only the 1-hydroxy and 4-hydroxymethyl groups. The trans-isomer cannot replicate this spatial orientation, failing to act as a proper ribose replacement and leading to biologically inactive analogs .

Evidence DimensionSuitability as a ribose replacement in nucleoside analogs
Target Compound DataProvides the exact cis-diol stereochemistry required to mimic the natural RNA/DNA sugar backbone.
Comparator Or Baselinetrans-Tetrahydrofuran-3,4-diol
Quantified DifferenceThe trans-isomer cannot replicate the spatial orientation of natural nucleosides, whereas the cis-isomer acts as a direct, active synthon.
ConditionsSynthesis of antiviral and anticancer nucleoside analogs.

Buyers synthesizing nucleoside analogs must procure the cis-isomer to ensure the resulting active pharmaceutical ingredients (APIs) retain the correct 3D pharmacophore for target binding.

Universal Solid Supports for Oligonucleotide Synthesis

Where this compound is the right choice for manufacturing universal linkers that require rapid, clean transesterification and strand cleavage without leaving 3'-phosphorylated residues[1].

Soluble Silicate and Borate Chelation Formulations

A highly effective material for industrial or agricultural formulations requiring stable, soluble pentacoordinate silicon or spirane-borate complexes, avoiding the insoluble gels formed by acyclic or trans-diol alternatives [2].

Precursors for Antiviral and Anticancer Nucleoside Analogs

Essential for pharmaceutical workflows where a rigid, ribose-mimetic furanose ring is required, and the correct cis-stereochemistry is non-negotiable for biological activity .

XLogP3

-1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

22554-74-1
59727-71-8

Dates

Last modified: 08-15-2023

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